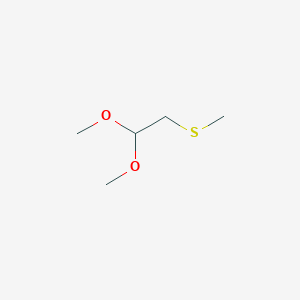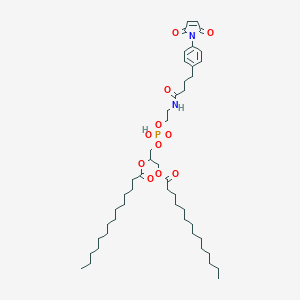
Mpb-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpb-PE is a synthetic peptide that belongs to the family of melanocortin peptides. It is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory properties.
Mechanism of Action
Mpb-PE exerts its anti-inflammatory and immunomodulatory effects by binding to the melanocortin 1 receptor (MC1R) and activating the cAMP signaling pathway. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Mpb-PE also promotes the production of regulatory T cells, which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.
Biochemical and Physiological Effects:
Mpb-PE has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the promotion of regulatory T cell production, and the inhibition of neutrophil migration and activation. These effects make it a promising candidate for the treatment of various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of Mpb-PE is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using Mpb-PE in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the research and development of Mpb-PE. One of the most promising directions is the development of Mpb-PE analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of Mpb-PE in other diseases, such as autoimmune diseases and cancer. Additionally, the development of novel drug delivery systems for Mpb-PE could enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, Mpb-PE is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory effects. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Mpb-PE and its analogs could lead to the development of novel therapies for various diseases.
Synthesis Methods
Mpb-PE is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Scientific Research Applications
Mpb-PE has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
properties
CAS RN |
103794-17-8 |
|---|---|
Product Name |
Mpb-PE |
Molecular Formula |
C47H77N2O11P |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
InChI Key |
PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
synonyms |
MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




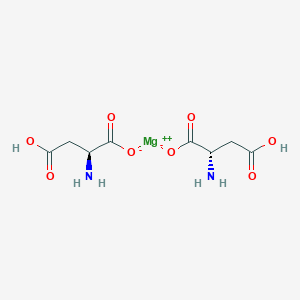
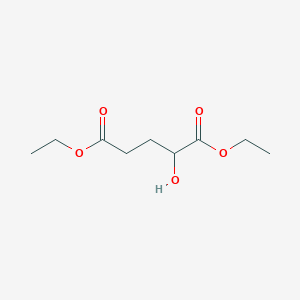


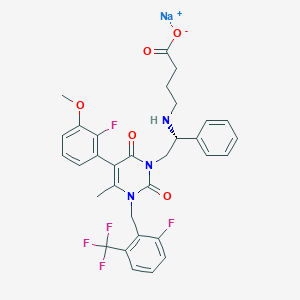
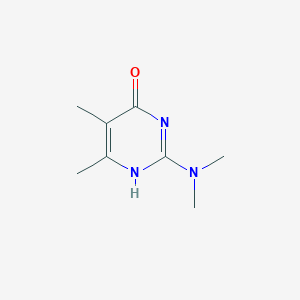
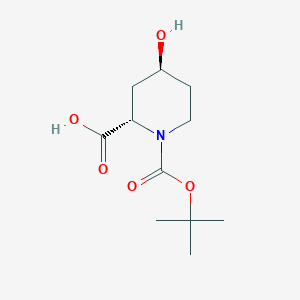

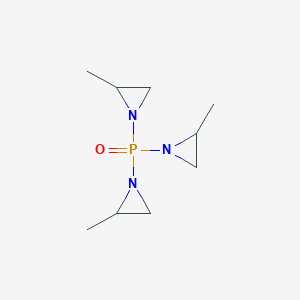
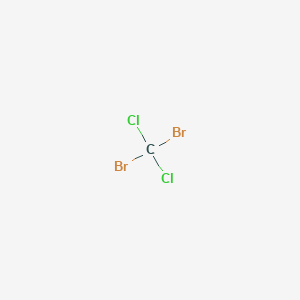
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
